Tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate
CAS No.: 1228631-72-8
Cat. No.: VC7057044
Molecular Formula: C17H21BrFNO3
Molecular Weight: 386.261
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228631-72-8 |
|---|---|
| Molecular Formula | C17H21BrFNO3 |
| Molecular Weight | 386.261 |
| IUPAC Name | tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H21BrFNO3/c1-17(2,3)23-16(22)20-8-6-11(7-9-20)15(21)13-10-12(18)4-5-14(13)19/h4-5,10-11H,6-9H2,1-3H3 |
| Standard InChI Key | HYCCBTCAUAYFHF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, tert-butyl 4-(5-bromo-2-fluorobenzoyl)piperidine-1-carboxylate, reflects its dual functional groups: a tert-butyloxycarbonyl (Boc)-protected piperidine ring and a 5-bromo-2-fluorobenzoyl substituent. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis, while the benzoyl group’s halogens enable further derivatization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁BrFNO₃ |
| Molecular Weight | 386.26 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)Br)F |
| InChIKey | HYCCBTCAUAYFHF-UHFFFAOYSA-N |
| CAS Number | 1228631-72-8 |
The crystal structure remains uncharacterized, but computational models predict a planar benzoyl group orthogonal to the piperidine ring, stabilized by van der Waals interactions. Solubility data are unspecified, though analogous Boc-protected piperidines exhibit moderate solubility in dichloromethane and dimethylformamide.
Synthesis and Manufacturing
While no published protocols directly describe this compound’s synthesis, analogous routes suggest a multi-step process. A plausible pathway involves:
-
Boc Protection: Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form tert-butyl piperidine-1-carboxylate .
-
Friedel-Crafts Acylation: The Boc-protected piperidine undergoes acylation with 5-bromo-2-fluorobenzoyl chloride using Lewis acids (e.g., AlCl₃) to install the benzoyl group.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N, THF, 0°C → RT | 85–90% |
| Acylation | 5-Bromo-2-fluorobenzoyl chloride, AlCl₃, DCM, reflux | 60–70% |
Applications in Pharmaceutical Research
The compound’s bromine and fluorine atoms render it a versatile intermediate:
-
Suzuki-Miyaura Cross-Coupling: The bromine atom facilitates palladium-catalyzed coupling with boronic acids to form biaryl structures, common in kinase inhibitors.
-
Nucleophilic Aromatic Substitution: Fluorine’s electronegativity activates the benzene ring for substitutions, enabling the introduction of amines or thiols.
| Derivative | Target Class | Therapeutic Area |
|---|---|---|
| Biaryl Piperidines | JAK/STAT Inhibitors | Autoimmune Diseases |
| Sulfonamide Analogues | Carbonic Anhydrase Inhibitors | Oncology |
Despite its utility, no clinical candidates derived from this compound have been reported, underscoring its role as a preclinical intermediate.
Research Gaps and Future Directions
Current literature lacks:
-
In Vitro Toxicity Profiles: Cytotoxicity assays in HEK293 or HepG2 cells.
-
Process Optimization: Scalable synthetic routes using continuous flow chemistry.
-
Structural Elucidation: X-ray crystallography to confirm conformation.
Future studies should explore photocatalytic C–H functionalization to diversify the benzoyl group and computational modeling to predict metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume